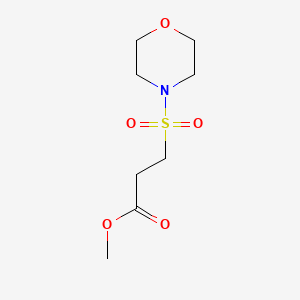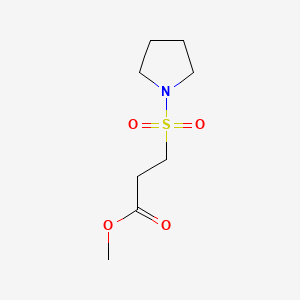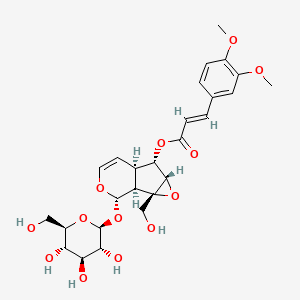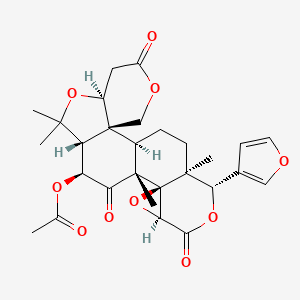![molecular formula (C10H21ClN2O)x.(C4H6O2)y.(C3H4O2)z B1180831 methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride CAS No. 197969-51-0](/img/structure/B1180831.png)
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is a proprietary non-animal tested, ampholytic terpolymer designed for superior wet hair combing and detangling properties. It is used in both skin and hair care applications. This compound is compatible with most anionic and amphoteric surfactants and provides superior conditioning properties for products with extreme pH ranges . In skin care preparations, it imparts a smooth, velvety feel, reducing tightness after drying .
准备方法
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride can be synthesized by chemically modifying natural polymers, such as cellulose, guar, or chitosan, through the addition of quaternary ammonium compounds side chains . It can also be created from various organic monomers like acrylamide and diallyldimethylammonium chloride, vinylpyrrolidone, and diallyldimethylammonium chloride . The resulting polymers have a long carbon chain with a number of positive charged groups that allow them to bond with the negatively charged surfaces of hair and skin .
化学反应分析
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride undergoes various chemical reactions, including electrostatic bonding and dilution/deposition mechanisms . The positive charges in the polymer are attracted to the negatively charged sites on the surface of hair and skin, allowing the polymer to stay on the surface, set up a film, and resist rinse-off . This characteristic helps the polymer remain effective even through the washing and rinsing phase .
科学研究应用
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is widely used in the personal care industry, particularly in hair and skin care products . It provides excellent moisturization, contributes lubricity, and helps make skin care products easier to apply . In hair care applications, it enables superior detangling and eases wet and dry combing . Additionally, it contributes luster and a soft, silky feel to hair, providing excellent slip, lubricity, and snag-free wet combability without excessive buildup .
作用机制
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride exerts its effects through electrostatic bonding and dilution/deposition mechanisms . The positive charges in the polymer are attracted to the negatively charged sites on the surface of hair and skin, allowing the polymer to stay on the surface, set up a film, and resist rinse-off . This characteristic helps the polymer remain effective even through the washing and rinsing phase .
相似化合物的比较
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is part of a broader group of polyquaternium polymers, which include a range of chemically different polymers that all carry an ammonium compound as a cationic functional group . Similar compounds include Polyquaternium-5, Polyquaternium-7, and Polyquaternium-10 . Each of these polymers has unique properties and applications, but this compound is particularly noted for its superior conditioning properties and compatibility with extreme pH ranges .
属性
IUPAC Name |
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C4H6O2.C3H4O2.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-3-4(5)6-2;1-2-3(4)5;/h1,6-8H2,2-5H3;3H,1H2,2H3;2H,1H2,(H,4,5);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPRCSQXGNPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.COC(=O)C=C.C=CC(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
197969-51-0 |
Source


|
| Record name | Polyquaternium 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197969-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197969-51-0 |
Source


|
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with methyl 2-propenoate and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
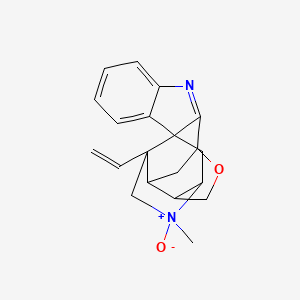
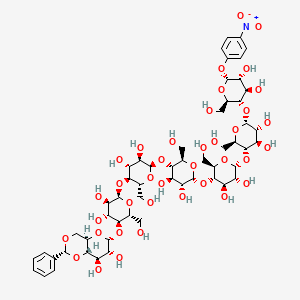
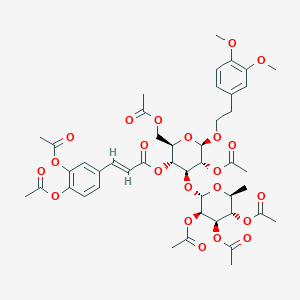
![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)

